molecular formula C16H23BrO2 B14601769 4-Bromophenyl decanoate CAS No. 61063-36-3

4-Bromophenyl decanoate

Cat. No.: B14601769
CAS No.: 61063-36-3
M. Wt: 327.26 g/mol
InChI Key: IXBNSNUSQWAVMZ-UHFFFAOYSA-N
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Description

4-Bromophenyl decanoate is an ester derivative formed by the reaction of 4-bromophenol with decanoic acid. The 4-bromophenyl group is a common moiety in medicinal chemistry, often enhancing lipophilicity and influencing receptor binding . Decanoate esters, such as ethyl decanoate, are well-documented in flavor chemistry for their fruity and brandy-like aroma profiles . Combining these features, this compound likely exhibits properties intermediate between bioactive aryl derivatives and volatile esters.

Properties

CAS No.

61063-36-3

Molecular Formula

C16H23BrO2

Molecular Weight

327.26 g/mol

IUPAC Name

(4-bromophenyl) decanoate

InChI

InChI=1S/C16H23BrO2/c1-2-3-4-5-6-7-8-9-16(18)19-15-12-10-14(17)11-13-15/h10-13H,2-9H2,1H3

InChI Key

IXBNSNUSQWAVMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromophenyl decanoate typically involves the esterification of 4-bromophenol with decanoic acid. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl decanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Substitution: Products like 4-aminophenyl decanoate or 4-thiocyanatophenyl decanoate.

    Reduction: 4-Bromophenyl decanol.

    Oxidation: 4-Bromophenyl quinone derivatives.

Scientific Research Applications

4-Bromophenyl decanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromophenyl decanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Other Bromophenyl Derivatives

2.1.1. Pyridazinone Derivatives Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () demonstrate that the 4-bromophenyl group enhances agonist activity at formyl peptide receptors (FPR1/FPR2), promoting calcium mobilization in neutrophils.

2.1.2. Sulfamoyl Benzamide Derivatives In glucokinase activators, the 4-bromophenyl group forms hydrophobic interactions with residues like Val455 and Ala456 (). While 4-bromophenyl decanoate’s ester linkage may reduce direct receptor binding compared to sulfonamide or amide derivatives, its decanoate chain could influence solubility and pharmacokinetics .

2.1.3. Liquid-Crystalline Compounds The compound 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate () highlights the role of bromophenyl groups in stabilizing mesophases. Decanoate’s shorter alkyl chain (C10 vs. C16) in this compound may reduce thermal stability but improve miscibility in organic solvents .

Comparison with Decanoate Esters

2.2.1. Ethyl Decanoate Ethyl decanoate (C12H24O2) is a key flavor compound in wines, imparting fruity notes (). Replacing the ethyl group with a 4-bromophenyl moiety would increase molecular weight (e.g., C16H23BrO2) and reduce volatility, as seen in Ethyl 4-bromophenylacetate (bp: 88–90°C/0.35 mm vs. ethyl decanoate’s bp: ~243°C) .

2.2.2. 3-Methylbutyl Decanoate This ester, detected in blueberry wine co-fermentation (), has a branched alkyl chain that enhances fruity complexity. The linear decanoate chain in this compound may offer less steric hindrance, favoring synthetic accessibility but altering flavor or fragrance profiles.

Physicochemical Properties

Table 1: Physical Properties of Selected Esters

Compound Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Key Applications
Ethyl decanoate C12H24O2 200.32 ~243 -20 Flavor additive
Ethyl 4-bromophenylacetate C10H11BrO2 243.10 88–90 (0.35 mm Hg) 29–31 Pharmaceutical synthesis
This compound* C16H23BrO2 335.26 N/A N/A Hypothetical: Drug delivery, liquid crystals

*Estimated based on structural analogs.

Table 2: Functional Roles of Bromophenyl-Containing Compounds

Compound Class Key Functional Group Biological Activity Reference
Pyridazinone derivatives 4-Bromophenyl + amide FPR1/FPR2 agonists; neutrophil activation
Sulfamoyl benzamides 4-Bromophenyl + sulfonamide Glucokinase activation; antidiabetic
Liquid-crystalline esters 4-Bromophenyl + long alkyl Mesophase stabilization; material science
This compound* 4-Bromophenyl + decanoate Potential: Controlled release, flavor encapsulation

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